

Recommended solvent and storage conditions for (2S)-OMPT.

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Compound of Interest

Compound Name: (2S)-OMPT

Cat. No.: B024390

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Application Notes and Protocols for (2S)-OMPT

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-OMPT, also known as L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, is a potent and selective agonist for the Lysophosphatidic Acid Receptor 3 (LPA3). As a metabolically stabilized analog of lysophosphatidic acid (LPA), **(2S)-OMPT** is a valuable tool for investigating the physiological and pathological roles of LPA3 signaling in various cellular processes. These application notes provide detailed information on the recommended solvent and storage conditions for **(2S)-OMPT**, as well as protocols for its use in key cell-based assays.

Chemical Information

Property	Value
Full Chemical Name	L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate
Synonyms	(2S)-OMPT
Molecular Formula	C ₂₂ H ₄₃ O ₆ PS
Molecular Weight	466.6 g/mol
CAS Number	645408-61-3

Recommended Solvent and Storage Conditions

Proper handling and storage of **(2S)-OMPT** are crucial for maintaining its stability and activity. The following recommendations are based on the properties of **(2S)-OMPT** and related lysophosphatidic acid analogs.

Solubility Data

Quantitative solubility data for **(2S)-OMPT** is not extensively published. However, based on the solubility of similar lysophosphatidic acid compounds, the following solvents can be used. It is recommended to perform small-scale solubility tests before preparing large stock solutions.

Solvent	Predicted Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Soluble	A common solvent for preparing high-concentration stock solutions of organic molecules.
Ethanol	Soluble	Can be used as a solvent, but may be less suitable for high concentrations compared to DMSO.
Aqueous Buffers (e.g., PBS, pH 7.2)	Sparingly Soluble	Solubility in aqueous solutions is limited. The use of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) at a concentration of 0.1% (w/v) can significantly improve solubility and stability in aqueous media. For cell culture, it is advisable to dissolve LPA in water at a concentration of 1 mg/mL and store it in aliquots. ^[1]

Storage Conditions

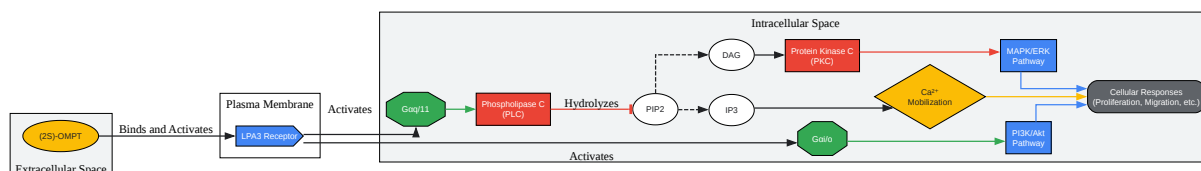
To ensure the long-term stability of **(2S)-OMPT**, the following storage conditions are recommended:

Form	Storage Temperature	Storage Conditions	Shelf Life
Solid (Lyophilized Powder)	-20°C	Store in a tightly sealed container, protected from light and moisture.	At least 1 year
Stock Solution in Organic Solvent (e.g., DMSO)	-20°C or -80°C	Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.	Up to 6 months at -20°C; up to 1 year at -80°C
Working Solution in Aqueous Buffer (with BSA)	-80°C	Prepare fresh for each experiment if possible. If storage is necessary, aliquot and store at -80°C for short periods. Avoid repeated freeze-thaw cycles. LPA dissolved in water at 1 mg/mL can be stored in aliquots at -80°C for up to 1 month. [1]	Up to 1 month

Signaling Pathway

(2S)-OMPT selectively activates the LPA3 receptor, a G protein-coupled receptor (GPCR). Activation of LPA3 initiates a cascade of intracellular signaling events primarily through the Gαq/11 and Gαi/o pathways. This leads to the activation of downstream effectors such as phospholipase C (PLC), which in turn stimulates the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including cell

proliferation, migration, and cytokine production. Key downstream signaling pathways activated by LPA3 include the MAPK/ERK and PI3K/Akt pathways.



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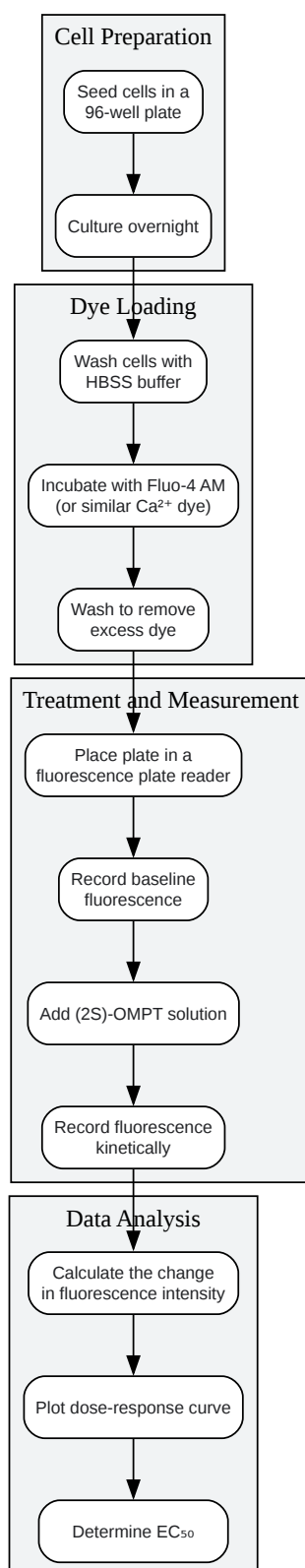
Caption: LPA3 receptor signaling pathway activated by **(2S)-OMPT**.

Experimental Protocols

The following are detailed protocols for common cell-based assays used to characterize the activity of **(2S)-OMPT**.

Calcium Mobilization Assay

This protocol describes how to measure intracellular calcium mobilization in response to **(2S)-OMPT** stimulation using a fluorescent calcium indicator.



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Caption: Workflow for the calcium mobilization assay.

Materials:

- Cells expressing LPA3 receptor (e.g., HEK293-LPA3)
- 96-well black, clear-bottom cell culture plates
- Cell culture medium
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Fluo-4 AM or other suitable calcium indicator dye
- Pluronic F-127 (optional, to aid dye loading)
- **(2S)-OMPT** stock solution
- Fluorescence plate reader with kinetic reading and injection capabilities

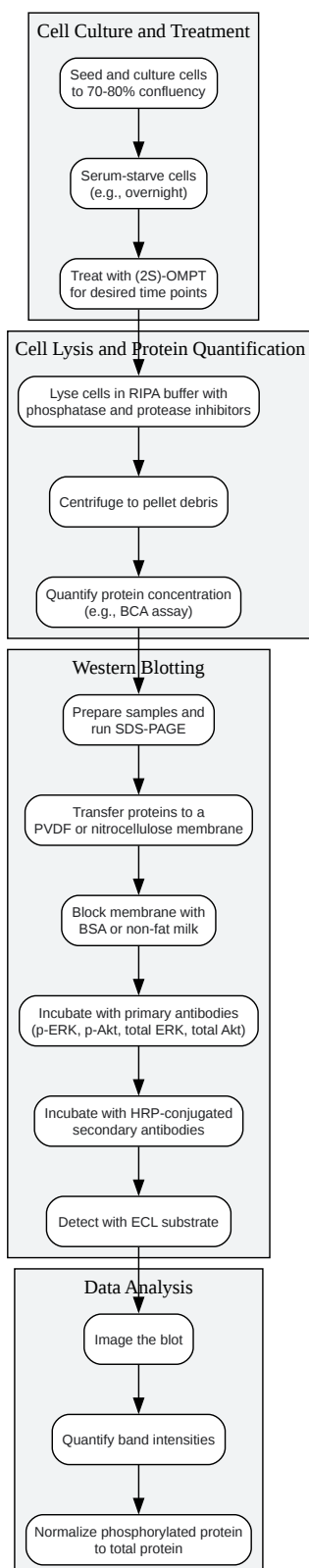
Procedure:

- Cell Seeding: Seed LPA3-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C in a CO₂ incubator.
- Dye Loading: a. Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) in HBSS. The addition of 0.02% Pluronic F-127 can facilitate dye loading. b. Aspirate the culture medium from the wells and wash the cells once with HBSS. c. Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light. d. After incubation, gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
- Measurement: a. Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). b. Record a stable baseline fluorescence for 10-20 seconds. c. Using the plate reader's injector, add the desired concentration of **(2S)-OMPT** solution to the wells. d. Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.

- Data Analysis: a. The change in intracellular calcium is represented by the increase in fluorescence intensity over the baseline. b. Plot the peak fluorescence intensity change against the concentration of **(2S)-OMPT** to generate a dose-response curve. c. Calculate the EC₅₀ value from the dose-response curve.

MAPK (ERK) and Akt Phosphorylation Assay (Western Blot)

This protocol outlines the steps to detect the phosphorylation of ERK1/2 and Akt in response to **(2S)-OMPT** treatment via Western blotting.



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Caption: Workflow for the Western blot analysis of protein phosphorylation.

Materials:

- Cells expressing LPA3 receptor
- Cell culture plates and medium
- **(2S)-OMPT** stock solution
- Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) detection reagents
- Imaging system

Procedure:

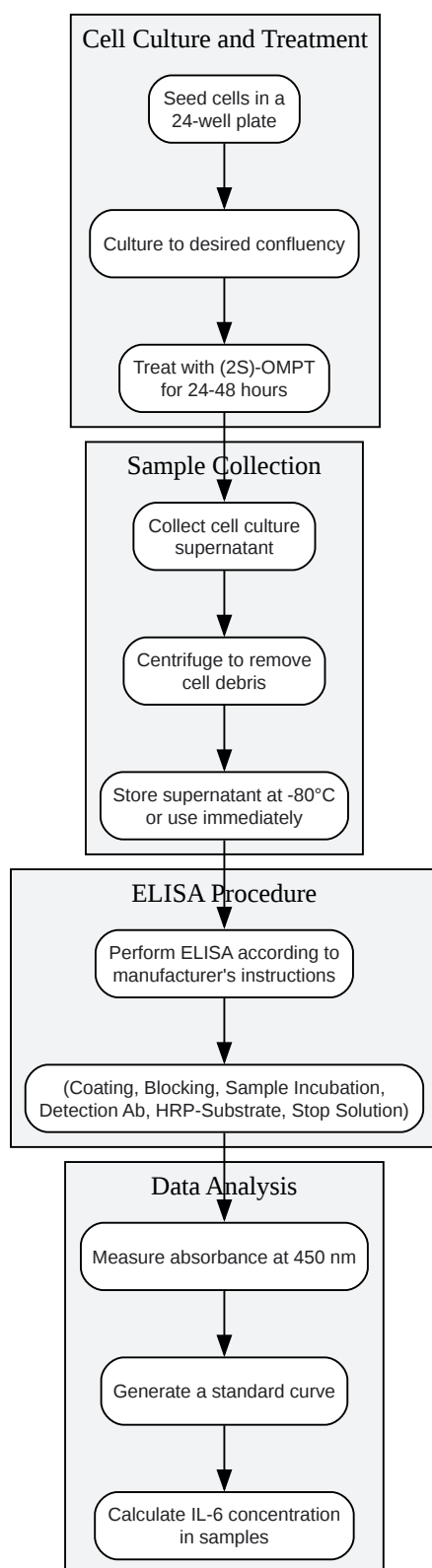
- Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal signaling. c. Treat the cells with various concentrations of **(2S)-OMPT** for different time points (e.g., 5, 15, 30, 60 minutes).
- Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors. b.

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

- Western Blotting: a. Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane and separate by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
- Data Analysis: a. Quantify the band intensities using densitometry software. b. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (total ERK or total Akt). c. Express the results as the ratio of phosphorylated protein to total protein.

IL-6 Secretion Assay (ELISA)

This protocol describes the measurement of Interleukin-6 (IL-6) secreted into the cell culture medium following stimulation with **(2S)-OMPT**, using an Enzyme-Linked Immunosorbent Assay (ELISA).



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Caption: Workflow for the IL-6 secretion assay using ELISA.

Materials:

- Cells known to secrete IL-6 in response to LPA3 activation (e.g., OVCAR3)
- 24-well cell culture plates and medium
- **(2S)-OMPT** stock solution
- Human IL-6 ELISA kit
- Microplate reader capable of measuring absorbance at 450 nm

Procedure:

- Cell Treatment: a. Seed cells in a 24-well plate and allow them to adhere and grow to the desired confluency. b. Replace the medium with fresh, low-serum medium. c. Treat the cells with various concentrations of **(2S)-OMPT** for a specified period (e.g., 24 or 48 hours).
- Sample Collection: a. After the incubation period, carefully collect the cell culture supernatant from each well. b. Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris. c. The clarified supernatant can be used immediately or stored at -80°C for later analysis.
- ELISA Procedure: a. Perform the IL-6 ELISA according to the manufacturer's protocol. This typically involves: i. Adding standards and samples to the antibody-coated microplate. ii. Incubating and washing the plate. iii. Adding a biotinylated detection antibody. iv. Incubating and washing. v. Adding a streptavidin-HRP conjugate. vi. Incubating and washing. vii. Adding a substrate solution and stopping the reaction.
- Data Analysis: a. Measure the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of IL-6 in the samples by interpolating their absorbance values from the standard curve.

Disclaimer

The information provided in these application notes is intended for research use only and is not for use in diagnostic or therapeutic procedures. The protocols provided are general guidelines

and may require optimization for specific cell types and experimental conditions. It is the responsibility of the end-user to determine the suitability of this product for their particular application.

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References

- 1. Ca²⁺ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
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